molecular formula C16H17N5O2S3 B2556792 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-29-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2556792
CAS No.: 851132-29-1
M. Wt: 407.53
InChI Key: FDBTWRRTMWINFA-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound characterized by its unique structure and diverse range of potential applications. This compound features a thiadiazole core, which is known for its versatility in various fields of chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis typically begins with the formation of the thiadiazole ring via cyclization reactions involving thiosemicarbazides and appropriate acylating agents.

  • Step 2: Subsequent attachment of the ethylthio group is achieved through nucleophilic substitution reactions.

  • Step 3: Introduction of the 1-(3-methoxyphenyl)-1H-imidazol-2-yl moiety involves condensation reactions with imidazole derivatives under controlled conditions.

Industrial Production Methods:

  • Large-scale production might employ flow chemistry techniques to enhance efficiency and yield.

  • Optimized catalytic processes can be integrated to maintain high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: It undergoes oxidative transformations, leading to the formation of sulfoxides and sulfones.

  • Reduction: This compound can be reduced at its sulfur atoms, often using mild reducing agents like sodium borohydride.

  • Substitution: It shows a proclivity for nucleophilic substitution at the thiadiazole ring, making it a candidate for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Utilization of strong nucleophiles such as organolithium or Grignard reagents.

Major Products:

  • Oxidative products include sulfoxides and sulfones.

  • Reduction yields more reduced sulfur-containing species.

  • Substitution products vary widely depending on the nucleophile used, expanding its utility in synthetic chemistry.

Scientific Research Applications

Chemistry:

  • It serves as a building block for the synthesis of complex molecules.

  • Utilized in creating novel ligands for coordination chemistry.

Biology:

  • Its biological activity makes it a candidate for drug discovery.

  • Potential antimicrobial and anticancer properties are under investigation.

Medicine:

  • It is studied for its role in enzyme inhibition, potentially leading to therapeutic applications.

Industry:

  • The compound’s ability to participate in diverse reactions makes it valuable in material science for designing new materials.

Mechanism of Action

Effects and Molecular Targets:

  • The compound exerts its effects through interactions with specific enzymes or receptors.

  • Binding to active sites or allosteric sites alters the biological activity of these targets.

Pathways Involved:

  • Inhibition of enzyme activity through competitive or non-competitive mechanisms.

  • Modulation of cellular pathways, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

  • 2-((1-(3-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

These compounds share structural similarities but differ in specific substituents, influencing their chemical and biological properties.

There you go—a detailed look at N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide! Anything in particular piquing your interest here?

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S3/c1-3-24-16-20-19-14(26-16)18-13(22)10-25-15-17-7-8-21(15)11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBTWRRTMWINFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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